2,6-Difluoro-4-hydrazinobenzonitrile
Description
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Properties
IUPAC Name |
2,6-difluoro-4-hydrazinylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-4(12-11)2-7(9)5(6)3-10/h1-2,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUSFDVSGCWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-4-hydrazinobenzonitrile (DFHBN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of DFHBN is characterized by the presence of two fluorine atoms and a hydrazine functional group attached to a benzonitrile moiety. This unique structure is pivotal for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1211514-57-6 |
| Molecular Formula | C8H6F2N4 |
| Molecular Weight | 200.16 g/mol |
DFHBN exhibits various biological activities through multiple mechanisms:
- Inhibition of Protein Interactions : DFHBN has been shown to inhibit specific protein interactions critical for cancer cell proliferation. For instance, studies indicate that it may interfere with the activity of heat shock proteins, which are essential for cancer cell survival .
- Modulation of Ion Channels : The compound has been investigated for its role in modulating ion channels, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) activity. It has been reported to enhance CFTR function in mutant cell lines, indicating potential therapeutic applications for cystic fibrosis .
- Antitumor Activity : DFHBN has demonstrated promising antitumor activity in preclinical models by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of DFHBN is significantly influenced by its structural components. Research indicates that modifications to the hydrazine and benzonitrile moieties can enhance or diminish its efficacy.
- Fluorine Substitution : The presence of fluorine atoms at the 2 and 6 positions is crucial for maintaining high biological activity, as they influence electronic properties and steric effects.
- Hydrazine Group : The hydrazine moiety is essential for interacting with biological targets, enhancing binding affinity and specificity.
Case Study 1: Anticancer Efficacy
A study evaluated DFHBN's anticancer properties in various cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines. Further mechanistic studies revealed that DFHBN induces G1 phase arrest and apoptosis through mitochondrial pathways.
Case Study 2: CFTR Modulation
In a study focusing on cystic fibrosis treatment, DFHBN was tested alongside forskolin to assess its effect on CFTR activity in F508del-CFTR expressing cells. Results showed that DFHBN significantly increased chloride ion transport compared to controls, suggesting its potential as a therapeutic agent for cystic fibrosis .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Mechanism : Compounds containing the hydrazine moiety have been explored for their ability to inhibit various kinases involved in cancer progression. For instance, derivatives of 2,6-Difluoro-4-hydrazinobenzonitrile have shown potential as Focal Adhesion Kinase (FAK) inhibitors, which are crucial in cancer cell proliferation and migration .
- Case Study : A study on hydrazone derivatives derived from similar structures demonstrated significant cytotoxic effects against thyroid cancer cell lines, suggesting that modifications of this compound could yield potent anticancer agents .
- Antiviral Properties :
Materials Science
-
Polymer Chemistry :
- The compound can serve as a building block in synthesizing advanced materials, including polymers with specific functionalities due to its reactive hydrazine group. These polymers can be tailored for applications in coatings and adhesives.
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Fluorinated Compounds :
- The presence of fluorine atoms enhances the thermal stability and chemical resistance of materials derived from this compound. This property is particularly valuable in creating high-performance materials for industrial applications.
Data Table: Summary of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
